Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate is a chemical compound with the molecular formula C15H13F2NO4S . It has an average mass of 341.330 Da and a monoisotopic mass of 341.053345 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H13F2NO4S . The compound has an average mass of 341.330 Da and a monoisotopic mass of 341.053345 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular formula C15H13F2NO4S, average mass of 341.330 Da, and monoisotopic mass of 341.053345 Da .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activity
Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate compounds have been synthesized and characterized for potential antimicrobial applications. For instance, derivatives of quinazolines, which may involve similar structural motifs, have shown promising antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds have been screened for their potential as antimicrobial agents, showcasing the chemical versatility and biological relevance of such structures (Desai, Shihora, & Moradia, 2007).
Hydrogen-Bonded Supramolecular Structures
The compound and its derivatives can form intricate hydrogen-bonded supramolecular structures, which have been studied for their potential applications in material science and nanotechnology. For example, the study of three substituted 4-pyrazolylbenzoates reveals how molecules link through hydrogen bonds into chains, sheets, and three-dimensional frameworks, providing insight into the assembly of complex molecular architectures. Such research underscores the compound's potential in developing new materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Biodegradation of Herbicides
Research has also explored the biodegradation pathways of related sulfonylurea herbicides, highlighting the environmental applications of this compound compounds. For instance, the degradation of chlorimuron-ethyl by Rhodococcus sp. showcases the potential for using similar structures in environmental bioremediation efforts, focusing on the removal of persistent herbicides from soil and water systems (Li, Zang, Yu, Lv, Cheng, Liu, Liu, Xu, & Lan, 2016).
Molecular Docking and Biological Screening
The compound and its analogues have been subject to molecular docking and biological screening to evaluate their potential as inhibitors against various enzymes and bacterial strains. Such studies provide a foundation for developing new pharmaceuticals and therapeutic agents, leveraging the structural attributes of this compound for targeted drug design and disease treatment (Irshad, Abbasi, Rehman, Siddiqui, Ali, Ashraf, Ismail, Ahmad, Hassan, Lodhi, & Jamal, 2016).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-(2,5-difluorophenyl)sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO5S/c1-2-25-17(22)11-3-6-13(7-4-11)20-16(21)10-26(23,24)15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACWUWYZAMPQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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